1-(Ethylsulfonyl)piperazine CAS 62937-96-6 properties
1-(Ethylsulfonyl)piperazine CAS 62937-96-6 properties
CAS 62937-96-6 | Molecular Formula: C₆H₁₄N₂O₂S
Executive Summary
1-(Ethylsulfonyl)piperazine is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug development. Structurally, it consists of a piperazine ring mono-substituted with an ethylsulfonyl group. This specific functionalization serves as a critical pharmacophore modulator, offering a balance between hydrophilicity and lipophilicity (LogD) while introducing a sulfonamide motif that is metabolically stable compared to carboxamides.
This guide provides a comprehensive technical analysis of 1-(ethylsulfonyl)piperazine, detailing its physicochemical properties, validated synthetic protocols, application in structure-activity relationship (SAR) campaigns, and safety standards. It is designed for researchers requiring high-purity synthesis and integration of this moiety into kinase inhibitors, GPCR ligands (specifically 5-HT receptor antagonists), and enzyme inhibitors (e.g., Transglutaminase 2).
Physicochemical Profile
The compound is a secondary amine, making it a versatile nucleophile for further functionalization (e.g., S_NAr, acylation, reductive amination).
| Property | Value | Notes |
| CAS Number | 62937-96-6 | Verified Registry Number |
| Molecular Weight | 178.25 g/mol | Monoisotopic Mass: 178.0776 |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | 69–74 °C | Sharp melting range indicates high purity |
| Boiling Point | ~320 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility | Soluble: DCM, MeOH, DMSO, Water | Moderate water solubility due to polarity |
| pKa (Calc.) | ~8.5 (Piperazine NH) | Basic secondary amine |
| LogP | ~ -0.5 to 0.2 | Low lipophilicity; lowers LogP of drug candidates |
Synthetic Methodologies
Two primary protocols are recommended depending on the scale and required purity. Protocol A is preferred for cost-effective scale-up, while Protocol B offers higher selectivity to avoid bis-sulfonylation.
Protocol A: Direct Mono-Sulfonylation (Scale-Up Friendly)
This method utilizes excess piperazine to act as both the substrate and the acid scavenger, statistically favoring the mono-substituted product.
-
Reagents: Piperazine (anhydrous), Ethanesulfonyl chloride, Dichloromethane (DCM).
-
Stoichiometry: 1.0 eq Ethanesulfonyl chloride : 3.0–4.0 eq Piperazine.
Step-by-Step Workflow:
-
Dissolution: Dissolve piperazine (4.0 eq) in anhydrous DCM (10 mL/g) under N₂ atmosphere. Cool to 0 °C.
-
Addition: Dropwise add ethanesulfonyl chloride (1.0 eq) diluted in DCM over 30–60 minutes. Maintain temperature < 5 °C to suppress bis-substitution.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]
-
Work-up:
-
Filter off the precipitated piperazine hydrochloride salt.
-
Wash the filtrate with water (3x) to remove excess unreacted piperazine.
-
Critical Step: The product is amphiphilic. If the product is lost in the aqueous layer, saturate the aqueous phase with NaCl and back-extract with DCM/Isopropanol (3:1).
-
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
Protocol B: Mono-Protection Strategy (High Precision)
Ideal for small-scale synthesis where purity is paramount.
-
Reagents: N-Boc-piperazine, Ethanesulfonyl chloride, Triethylamine (TEA), TFA or HCl/Dioxane.
Step-by-Step Workflow:
-
Sulfonylation: React N-Boc-piperazine (1.0 eq) with ethanesulfonyl chloride (1.1 eq) and TEA (1.5 eq) in DCM at 0 °C → RT.
-
Isolation: Wash with 1M HCl, sat. NaHCO₃, and brine. Concentrate to yield 1-Boc-4-(ethylsulfonyl)piperazine.
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours.
-
Free Basing: Concentrate volatiles. Redissolve residue in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with DCM.
Synthetic Pathway Visualization
Figure 1: Streamlined synthetic workflow for the direct mono-sulfonylation of piperazine.
Application in Drug Discovery[1]
1-(Ethylsulfonyl)piperazine is a "privileged structure" fragment.[2] It is frequently employed to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.
Medicinal Chemistry Rationale[1][5][6][8][9][10][11][12]
-
Solubility Enhancement: The sulfonyl group introduces polarity without the ionizability of a carboxylic acid, improving solubility in physiological media.
-
Metabolic Stability: Unlike carboxamides, sulfonamides are resistant to amidases, prolonging the half-life (
) of the drug. -
H-Bonding: The sulfonyl oxygens serve as weak hydrogen bond acceptors, while the piperazine nitrogens (if substituted) allow for vector exploration in the binding pocket.
Case Study Applications
-
5-HT Receptor Antagonists: Used as a linker in serotonin receptor ligands to modulate affinity and selectivity between 5-HT1A and 5-HT2A subtypes.
-
Transglutaminase 2 (TG2) Inhibitors: Incorporated into the "warhead" or linker region of covalent inhibitors to target the active site cysteine, improving cellular potency against cancer stem cells.
-
Kinase Inhibitors: Used as a solvent-exposed tail to improve the physicochemical properties of ATP-competitive inhibitors.
Decision Logic for Fragment Selection
Figure 2: Medicinal chemistry decision tree for selecting the ethylsulfonylpiperazine moiety.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic data should be obtained.
¹H NMR (400 MHz, CDCl₃)
-
δ 1.35 (t, 3H, J=7.4 Hz): Methyl group of the ethyl chain (
). -
δ 2.95 (q, 2H, J=7.4 Hz): Methylene group of the ethyl chain (
). -
δ 2.98–3.05 (m, 4H): Piperazine ring protons adjacent to the secondary amine (
). -
δ 3.25–3.35 (m, 4H): Piperazine ring protons adjacent to the sulfonamide (
). -
δ 1.80 (br s, 1H): Amine proton (
), shift varies with concentration/solvent.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Observed Ion:
.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[3] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Hygroscopic; keep container tightly closed.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
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Synthetic Protocol & Scale-up
-
Medicinal Chemistry Applications (TG2 Inhibitors)
-
Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors of Human Tissue Transglutaminase. (2017). Journal of Medicinal Chemistry. Retrieved from
-
-
Pharmacophore Utility (5-HT Receptors)
-
Safety Data
